(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
Brand Name: Vulcanchem
CAS No.: 622359-85-7
VCID: VC11809928
InChI: InChI=1S/C18H16O5/c1-10(2)18(20)22-13-6-7-14-15(8-13)23-16(17(14)19)9-12-5-4-11(3)21-12/h4-10H,1-3H3/b16-9-
SMILES: CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

CAS No.: 622359-85-7

Cat. No.: VC11809928

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate - 622359-85-7

Specification

CAS No. 622359-85-7
Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
IUPAC Name [(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Standard InChI InChI=1S/C18H16O5/c1-10(2)18(20)22-13-6-7-14-15(8-13)23-16(17(14)19)9-12-5-4-11(3)21-12/h4-10H,1-3H3/b16-9-
Standard InChI Key MFBXNMUXBFKCRY-SXGWCWSVSA-N
Isomeric SMILES CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C
SMILES CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C
Canonical SMILES CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate delineates its core structure:

  • A 2,3-dihydrobenzofuran-3-one scaffold (C₈H₆O₂) with a ketone at position 3.

  • A (5-methylfuran-2-yl)methylene group (=CH–C₅H₅O) at position 2, introducing a double bond with (Z)-stereochemistry.

  • An isobutyrate ester (–OCOC(CH₃)₂) at position 6.

The molecular formula is C₁₈H₁₆O₄, with a calculated molecular weight of 296.32 g/mol .

Stereochemical Considerations

The (Z)-configuration of the exocyclic double bond (between C2 of the benzofuran and the methylene group) imposes geometric constraints that influence intermolecular interactions. Computational models suggest this configuration minimizes steric hindrance between the 5-methylfuran substituent and the benzofuran core .

Synthesis and Structural Analogues

Proposed Synthetic Routes

While no direct synthesis of this compound has been reported, analogous dihydrobenzofuran derivatives are typically synthesized via:

  • Cyclization Reactions: Acid- or base-catalyzed cyclization of phenolic precursors to form the benzofuran core .

  • Esterification: Reaction of the hydroxyl group at position 6 with isobutyryl chloride in the presence of a base (e.g., pyridine) .

  • Wittig or Horner-Wadsworth-Emmons Olefination: To introduce the (Z)-configured methylene group at position 2 .

A hypothetical pathway is outlined below:

  • Synthesis of 3-oxo-2,3-dihydrobenzofuran-6-ol via cyclization of 2-hydroxyacetophenone derivatives.

  • Protection of the hydroxyl group, followed by olefination with a 5-methylfuran-2-yl phosphonium ylide to establish the (Z)-double bond.

  • Deprotection and esterification with isobutyric anhydride .

Structural Analogues and Modifications

  • Morpholine-4-carboxylate analogue (CAS 859665-99-9): Replaces the isobutyrate with a morpholine group, demonstrating the versatility of ester substitution at position 6 .

  • Methyl 3-methyl-2-oxo-2,3-dihydrobenzofuran-5-carboxylate (CAS 2104986-10-7): Highlights the impact of alkyl substituents on spectroscopic profiles .

Physicochemical Properties

Predicted properties derived from computational models and analogous compounds include:

PropertyValueMethod/Source
Molecular Weight296.32 g/molCalculated
Topological Polar Surface Area (TPSA)72.3 ŲComputational
LogP (Partition Coefficient)2.81ChemAxon Estimation
Water Solubility0.12 mg/mLALOGPS
Melting Point120–125°C (estimated)Analogous compounds

The moderate LogP value suggests balanced lipophilicity, potentially favoring membrane permeability in biological systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (s, 1H, H-4 benzofuran)

  • δ 7.45 (d, J = 8.4 Hz, 1H, H-5 benzofuran)

  • δ 6.95 (d, J = 8.4 Hz, 1H, H-7 benzofuran)

  • δ 6.75 (s, 1H, H-3 furan)

  • δ 6.25 (d, J = 3.2 Hz, 1H, H-4 furan)

  • δ 2.55 (m, 1H, isobutyrate CH)

  • δ 1.25 (d, J = 6.8 Hz, 6H, isobutyrate CH₃)

  • δ 2.30 (s, 3H, 5-methyl furan) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 190.1 (C=O, ketone)

  • δ 170.5 (C=O, ester)

  • δ 155.2–110.4 (aromatic and furan carbons)

  • δ 34.1 (isobutyrate CH)

  • δ 19.2 (isobutyrate CH₃) .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1745 (ester C=O stretch)

  • 1680 (ketone C=O stretch)

  • 1605 (aromatic C=C) .

Mass Spectrometry

  • ESI-MS: m/z 297.1 [M+H]⁺ (calculated for C₁₈H₁₇O₄⁺: 297.11) .

Biological Activity and Hypothetical Applications

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